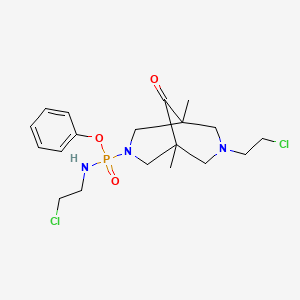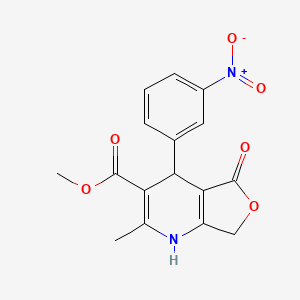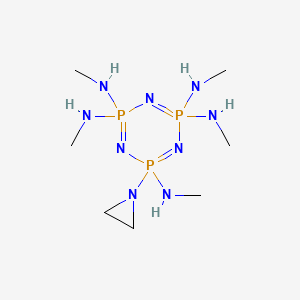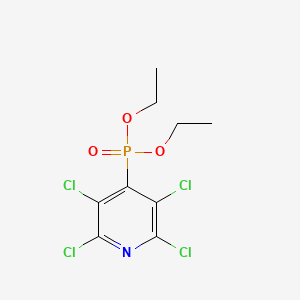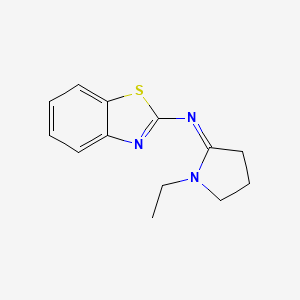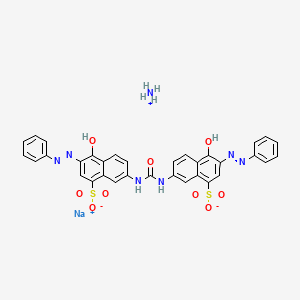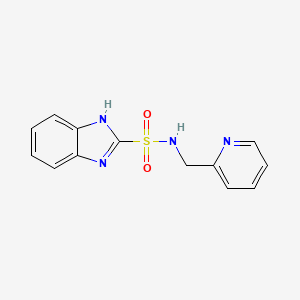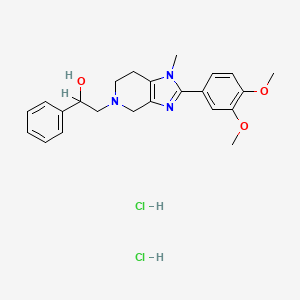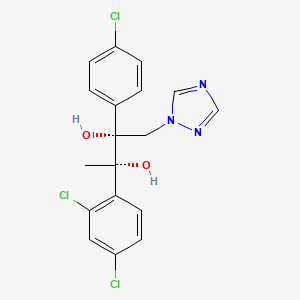
2,3-Butanediol, 2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Butanediol, 2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a complex organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- typically involves multi-step organic reactions. The starting materials often include 2,3-butanediol and various chlorinated aromatic compounds. The synthesis may involve:
Nucleophilic substitution reactions: where the triazole ring is introduced.
Oxidation and reduction steps: to achieve the desired stereochemistry.
Catalytic hydrogenation: to reduce any intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: for controlled synthesis.
Continuous flow reactors: for large-scale production.
Purification techniques: such as crystallization and chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Catalysts: including palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme inhibition: The triazole moiety is known for its ability to inhibit certain enzymes, making this compound a potential candidate for biological studies.
Medicine
Antifungal and antibacterial agents: Triazole derivatives are often explored for their antimicrobial properties.
Drug development: The compound may be investigated for its potential therapeutic effects.
Industry
Agricultural chemicals: It can be used in the formulation of pesticides and herbicides.
Materials science: The compound may be utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2,3-Butanediol, 2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. The chlorophenyl and dichlorophenyl groups may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: Known for its broad-spectrum antifungal activity.
Ketoconazole: Used in the treatment of fungal infections.
Uniqueness
The unique combination of chlorophenyl and dichlorophenyl groups in 2,3-Butanediol, 2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- distinguishes it from other triazole derivatives. These structural features may confer enhanced biological activity and specificity, making it a valuable compound for various applications.
属性
CAS 编号 |
107680-15-9 |
|---|---|
分子式 |
C18H16Cl3N3O2 |
分子量 |
412.7 g/mol |
IUPAC 名称 |
(2R,3S)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C18H16Cl3N3O2/c1-17(25,15-7-6-14(20)8-16(15)21)18(26,9-24-11-22-10-23-24)12-2-4-13(19)5-3-12/h2-8,10-11,25-26H,9H2,1H3/t17-,18-/m0/s1 |
InChI 键 |
DNYCEXVCJFBDSF-ROUUACIJSA-N |
手性 SMILES |
C[C@](C1=C(C=C(C=C1)Cl)Cl)([C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O |
规范 SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)(C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


